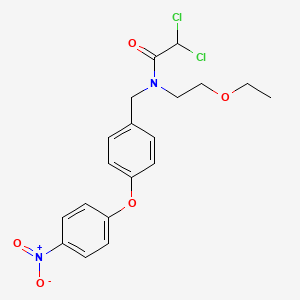

Etofamide

Description

This compound is used as an antiamoebic agent. This compound, under the brand name Kitnos, was marketed in Brazil by Pfizer but has been discontinued.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure

Structure

3D Structure

Properties

CAS No. |

25287-60-9 |

|---|---|

Molecular Formula |

C19H20Cl2N2O5 |

Molecular Weight |

427.3 g/mol |

IUPAC Name |

2,2-dichloro-N-(2-ethoxyethyl)-N-[[4-(4-nitrophenoxy)phenyl]methyl]acetamide |

InChI |

InChI=1S/C19H20Cl2N2O5/c1-2-27-12-11-22(19(24)18(20)21)13-14-3-7-16(8-4-14)28-17-9-5-15(6-10-17)23(25)26/h3-10,18H,2,11-13H2,1H3 |

InChI Key |

QTRALMGDQMIVFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN(CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

25287-60-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Etofamide; Ethylchlordiphene; Eticlordifene; Etofamida; |

Origin of Product |

United States |

Foundational & Exploratory

Etofamide's Mechanism of Action Against Entamoeba histolytica: A Technical Guide

Introduction

Entamoeba histolytica, a parasitic protozoan, is the causative agent of amoebiasis, a significant public health concern in developing nations characterized by dysentery and extraintestinal abscesses. Etofamide, a dichloroacetamide derivative, is an antiprotozoal agent utilized in the treatment of intestinal amoebiasis. Its efficacy stems from a multifaceted mechanism of action that disrupts several vital cellular processes within the parasite, leading to its eventual eradication. This guide provides an in-depth technical overview of the molecular and biochemical pathways targeted by this compound, supported by available data and generalized experimental protocols relevant to its study.

Core Mechanism of Action

This compound exerts its amoebicidal effects through a multi-pronged attack on the E. histolytica trophozoite. The mechanism is not attributed to a single target but rather to the simultaneous disruption of several crucial physiological functions.[1] This comprehensive approach ensures the effective elimination of the parasite.[1] The primary modes of action are detailed below.

Inhibition of Nucleic Acid and Protein Synthesis

A fundamental aspect of this compound's action is its ability to interfere with the synthesis of essential macromolecules. The drug is believed to disrupt both DNA and RNA functions, which are critical for the parasite's replication, growth, and survival.[1][2] By compromising the integrity of these nucleic acid processes, this compound effectively halts the cellular machinery required for protein synthesis, leading to a cascade of functional failures and ultimately, cell death.[1]

Induction of Oxidative Stress via Reactive Oxygen Species (ROS)

This compound is understood to induce the production of Reactive Oxygen Species (ROS) within the parasite. These highly reactive molecules, such as superoxide anions and hydrogen peroxide, inflict widespread damage on cellular components. The resulting state of oxidative stress leads to the peroxidation of lipids, denaturation of proteins, and damage to nucleic acids. This oxidative damage impairs various metabolic pathways, contributing significantly to the parasite's demise.

Disruption of Energy Metabolism (Glycolysis)

Entamoeba histolytica is a microaerophilic organism that relies almost exclusively on the glycolytic pathway for its ATP synthesis. This compound disrupts this critical energy production pathway. By inhibiting key enzymes involved in glycolysis, the drug effectively cuts off the parasite's primary energy supply. This energy starvation cripples the amoeba, preventing it from carrying out essential functions and contributing to its death.

Destabilization of Membrane Integrity

The structural integrity of the cell membrane is crucial for the parasite's survival. This compound acts on the lipid bilayer of the amoeba's cell membrane, disrupting its structure and increasing its permeability. This leads to an uncontrolled leakage of vital intracellular contents and an influx of extracellular ions, causing a severe osmotic imbalance that culminates in cell lysis and death.

Modulation of Host Immune Response

Beyond its direct amoebicidal effects, this compound has been shown to modulate the host's immune response. It can enhance the phagocytic activity of macrophages and stimulate the production of reactive nitrogen species (RNS) like nitric oxide (NO). These components of the host's innate immunity further assist in clearing the parasitic infection from the gastrointestinal tract.

Quantitative Data on Efficacy

While specific IC50 values for this compound are not widely reported in recent literature, preclinical and clinical studies have established its efficacy.

Table 1: In Vitro and Comparative Activity of this compound

| Parameter | Value/Observation | Source |

|---|---|---|

| In Vitro Inhibition | Inhibited propagation of E. histolytica at 20 µg/ml. |

| Comparative Potency | Quinfamide was found to be approximately 1.5 times more active than this compound in a hamster model of E. criceti infection. | |

Table 2: Clinical & Parasitological Cure Rates from a Comparative Study A study in Kenya involving 417 patients with intestinal amoebiasis compared this compound (E) with aminosidine (A), nimorazole (N), and various combinations.

| Treatment Group | Clinical Cure Rate | Parasitological Cure Rate (End of Treatment) | Relapse Rate |

| This compound (E) alone | 90 - 100% (range across all groups) | Not specified for E alone | Not specified for E alone |

| Nimorazole + this compound (NE) | 90 - 100% (range across all groups) | Not specified for NE | Not specified for NE |

| Aminosidine + this compound (EA) | 90 - 100% (range across all groups) | 100% | 0% |

| Aminosidine (A) alone | 90 - 100% (range across all groups) | 98% | 6% |

| Nimorazole + Aminosidine (NA) | 90 - 100% (range across all groups) | 100% | 3% |

Data synthesized from a comparative clinical trial.

Experimental Protocols

The investigation of this compound's mechanism of action would involve standard parasitological and biochemical assays. The following are detailed descriptions of generalized key experimental protocols used to assess the efficacy and mechanism of antiamoebic compounds.

In Vitro Susceptibility Testing (NBT Reduction Assay)

This method is used to determine the 50% inhibitory concentration (IC50) of a drug against E. histolytica trophozoites by measuring cell viability.

a. Parasite Culture:

-

E. histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

-

Trophozoites are harvested during the logarithmic growth phase (e.g., after 24 hours).

-

The parasite count is adjusted to a specific concentration (e.g., 3 x 10^5 parasites/ml) using a hemocytometer.

b. Drug Dilution and Incubation:

-

The assay is performed in 96-well microtiter plates.

-

A stock solution of this compound is prepared and serially diluted (two-fold) down the plate to create a range of concentrations.

-

The prepared parasite suspension is added to each well containing the drug dilutions and controls (parasites with no drug).

-

Plates are incubated under microaerophilic conditions at 37°C for a set period (e.g., 48 or 72 hours).

c. Viability Assessment:

-

The viability of the trophozoites is assessed using the nitroblue tetrazolium (NBT) reduction method. Live, metabolically active cells reduce the yellow NBT dye to a blue formazan product.

-

The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.

-

The IC50 value is calculated as the drug concentration that causes a 50% reduction in viability compared to the untreated control.

Measurement of Intracellular ROS Production

This protocol describes a method to quantify the generation of ROS in E. histolytica following drug treatment using a fluorescent probe.

a. Trophozoite Preparation:

-

E. histolytica trophozoites are cultured and harvested as described above.

-

Cells are washed and resuspended in a suitable buffer (e.g., PBS).

b. Drug Treatment and Staining:

-

Trophozoites (e.g., 5 x 10^5) are treated with the desired concentration of this compound or a vehicle control (e.g., DMSO) and incubated for a specified time at 37°C.

-

Following incubation, a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is added to the cell suspension. H2DCFDA is cell-permeable and non-fluorescent; upon entering the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

c. Quantification of Fluorescence:

-

The fluorescence intensity is measured using a fluorometer or a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

An increase in fluorescence in the this compound-treated samples compared to the control indicates an increase in intracellular ROS production. The results can be corroborated using fluorescence microscopy.

Visualizations

Logical Pathway of this compound's Multifaceted Action

Caption: Multifaceted mechanism of this compound against E. histolytica.

Disruption of the Glycolytic Pathway

Caption: this compound inhibits key enzymes in the glycolytic pathway.

Experimental Workflow for In Vitro Drug Susceptibility

Caption: Workflow for determining this compound's IC50 via NBT assay.

References

Etofamide for the Treatment of Intestinal Amoebiasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofamide is a luminal amoebicide that has been used for the treatment of intestinal amoebiasis, an infection caused by the protozoan parasite Entamoeba histolytica. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its mechanism of action, clinical applications, and safety profile. While this compound has been noted for its efficacy in treating both symptomatic and asymptomatic intestinal amoebiasis, a review of currently accessible scientific literature reveals a notable scarcity of in-depth, quantitative data from extensive, controlled clinical trials. This guide synthesizes the existing knowledge, presents it in a structured format, and includes a diagram of its proposed mechanism of action to serve as a resource for the scientific community.

Mechanism of Action

This compound is understood to exert its amoebicidal effects through a multi-faceted approach targeting the vital cellular processes of Entamoeba histolytica.[1] Its primary mechanisms are believed to involve:

-

Inhibition of Nucleic Acid and Protein Synthesis: this compound is thought to interfere with the synthesis of DNA and RNA within the parasite, which is critical for its replication and survival.[1][2]

-

Induction of Oxidative Stress: The drug may lead to the production of reactive oxygen species (ROS) within the amoeba. This surge in ROS induces oxidative stress, causing damage to essential cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[1]

-

Disruption of Energy Metabolism: this compound appears to disrupt the glycolytic pathway, a primary source of ATP production for the parasite in its anaerobic environment. By inhibiting key enzymes in this pathway, the drug effectively cuts off the amoeba's energy supply.[1]

-

Membrane Destabilization: The integrity of the parasite's cell membrane is compromised by this compound, leading to increased permeability, leakage of intracellular contents, and osmotic imbalance, which results in cell lysis.

The following diagram illustrates the proposed signaling pathways involved in the amoebicidal action of this compound.

Caption: Proposed multifaceted mechanism of action of this compound against Entamoeba histolytica.

Clinical Efficacy and Dosage

| Population | Dosage Regimen | Duration | Reference |

| Adults | 1000 mg daily in 2 divided doses | 3 consecutive days | |

| Children | 15-20 mg/kg/day (as 100 mg/5ml suspension) | 3 consecutive days |

Note: The data presented is based on available prescribing information. Detailed clinical trial data to support these regimens with specific efficacy rates (e.g., parasitological cure rates) were not found in the searched literature.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, AUC, and half-life, are not well-documented in the publicly available scientific literature. It is generally understood that the drug is absorbed in the gastrointestinal tract and possesses good bioavailability to reach the site of infection. However, specific quantitative data to substantiate this is lacking.

Safety and Tolerability

This compound is generally considered to be well-tolerated. The reported adverse effects are typically mild and transient.

| Adverse Effect Category | Reported Side Effects | Reference |

| Gastrointestinal | Flatulence, vomiting | |

| Dermatological | Urticaria, pruritus |

Note: The incidence rates for these adverse events are not specified in the available literature. More comprehensive safety data would require access to detailed clinical trial reports.

Experimental Protocols

Detailed experimental protocols from specific clinical trials of this compound were not available in the searched literature. However, a general methodology for the clinical evaluation of anti-amoebic drugs can be outlined based on standard practices in the field. Such a protocol would typically include:

A. Study Design:

-

A randomized, controlled, double-blind study design is the gold standard.

-

A placebo control or a standard-of-care comparator arm (e.g., metronidazole, tinidazole) would be included.

B. Participant Selection:

-

Inclusion Criteria: Patients with symptomatic or asymptomatic intestinal amoebiasis confirmed by laboratory diagnosis. Confirmation would ideally be through the detection of E. histolytica cysts or trophozoites in stool samples, with differentiation from non-pathogenic species using methods like ELISA or PCR.

-

Exclusion Criteria: Patients with extra-intestinal amoebiasis (e.g., liver abscess), pregnant or lactating women, individuals with known hypersensitivity to the drug, and patients with severe comorbidities.

C. Intervention:

-

Administration of this compound at a specified dose and duration.

-

Administration of the comparator drug or placebo according to the established regimen.

D. Outcome Measures:

-

Primary Outcome: Parasitological cure, defined as the absence of E. histolytica in stool samples at the end of treatment and at specified follow-up intervals (e.g., 2-4 weeks post-treatment).

-

Secondary Outcomes:

-

Clinical cure, defined by the resolution of symptoms such as diarrhea, abdominal pain, and dysentery.

-

Incidence and severity of adverse events, monitored throughout the study.

-

Relapse rate, assessed during a long-term follow-up period.

-

E. Laboratory Methods:

-

Stool microscopy for the detection of cysts and trophozoites.

-

More specific diagnostic methods like stool antigen detection tests or PCR to differentiate E. histolytica from non-pathogenic amoebae.

The following diagram provides a logical workflow for a clinical trial evaluating an anti-amoebic agent like this compound.

Caption: A generalized workflow for a clinical trial of an anti-amoebic drug.

Conclusion and Future Directions

This compound is an anti-parasitic agent with a proposed multifaceted mechanism of action against E. histolytica. While it has been utilized for the treatment of intestinal amoebiasis, there is a conspicuous absence of publicly available, detailed quantitative data from robust clinical trials and pharmacokinetic studies in the current scientific literature. For drug development professionals and researchers, this highlights a significant gap in the understanding of this compound's clinical profile. Future research, including well-designed clinical trials with modern diagnostic techniques and comprehensive pharmacokinetic and pharmacodynamic studies, would be invaluable to fully elucidate the efficacy, safety, and optimal use of this compound in the management of intestinal amoebiasis.

References

The Role of Oxidative Stress in the Amoebicidal Activity of Etofamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofamide, a luminal amoebicide, is a cornerstone in the treatment of intestinal amoebiasis caused by the protozoan parasite Entamoeba histolytica. While its clinical efficacy is well-established, a deeper understanding of its molecular mechanism of action is crucial for overcoming potential resistance and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the pivotal role of oxidative stress in this compound's amoebicidal activity. It is now understood that this compound's therapeutic effect is multifaceted, involving the induction of reactive oxygen species (ROS), disruption of the parasite's energy metabolism, and interference with nucleic acid and protein synthesis[1]. This document synthesizes current knowledge, presenting quantitative data from related compounds, detailed experimental protocols for assessing oxidative stress in E. histolytica, and visual representations of the implicated cellular pathways.

Introduction: this compound's Multifaceted Attack on Entamoeba histolytica

Entamoeba histolytica, a microaerophilic protozoan, resides in the predominantly anaerobic environment of the human colon. However, during tissue invasion, it is exposed to higher oxygen levels and the host's immune response, which includes the generation of reactive oxygen and nitrogen species (ROS and RNS)[2][3][4]. The parasite has evolved unique antioxidant defense mechanisms to survive this oxidative onslaught. Notably, it lacks the glutathione-based system and catalase found in many other eukaryotes, relying instead on a thioredoxin-linked system and enzymes like superoxide dismutase (SOD) and peroxiredoxin[5].

This compound is believed to exploit this vulnerability by inducing an overwhelming state of oxidative stress within the amoeba. The drug's mechanism of action is thought to involve the production of ROS, which are highly reactive molecules that can damage essential cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death. In addition to inducing oxidative stress, this compound also disrupts the parasite's energy metabolism, primarily by inhibiting the glycolytic pathway, and interferes with nucleic acid and protein synthesis. This multi-pronged attack ensures the effective eradication of E. histolytica.

Quantitative Insights into Oxidative Stress Induction

The following tables summarize data from studies on metronidazole, which can serve as a proxy to understand the potential impact of this compound on the antioxidant response of E. histolytica.

Table 1: Effect of Metronidazole Resistance on Antioxidant Enzyme Expression in Entamoeba histolytica

| Enzyme | Change in Expression in Metronidazole-Resistant Strain | Fold Change (approx.) | Reference |

| Iron-containing Superoxide Dismutase (Fe-SOD) | Increased | 5 | |

| Peroxiredoxin | Increased | 2.9 | |

| Ferredoxin 1 | Decreased | Not specified | |

| Flavin Reductase | Decreased | Not specified |

Table 2: Modulation of Antioxidant Enzyme Expression in Entamoeba histolytica under Oxidative Stress

| Condition | Enzyme | Change in Expression | Fold Change (approx.) | Reference |

| High-Oxygen Exposure (1 hour) | Peroxiredoxin | Increased | 2.1 | |

| Metronidazole Treatment (50 µM) | Peroxiredoxin mRNA | Modest Increase | Not specified | |

| Metronidazole Treatment (50 µM) | Fe-SOD mRNA | Modest Increase | Not specified |

These findings suggest that exposure to nitroimidazole drugs can lead to a compensatory upregulation of the parasite's key antioxidant enzymes, SOD and peroxiredoxin, likely as a defense mechanism against drug-induced oxidative stress.

Experimental Protocols for Assessing Oxidative Stress in Entamoeba histolytica

The following protocols are adapted for the study of this compound's effects on E. histolytica and are based on established methodologies for measuring oxidative stress markers.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

Materials:

-

Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain) cultured in TYI-S-33 medium.

-

This compound solution of desired concentrations.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

DCFH-DA stock solution (e.g., 10 mM in DMSO).

-

Black, clear-bottom 96-well microplates.

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Harvest E. histolytica trophozoites from culture by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in pre-warmed PBS to a concentration of 1 x 10^6 cells/mL.

-

Add DCFH-DA to the cell suspension to a final concentration of 10 µM.

-

Incubate the cells in the dark for 30 minutes at 37°C to allow for probe uptake and de-esterification.

-

Centrifuge the cells at 500 x g for 5 minutes and wash with PBS to remove excess probe.

-

Resuspend the cells in PBS and dispense 100 µL of the cell suspension into the wells of a 96-well plate.

-

Add 100 µL of this compound solutions of varying concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).

-

Incubate the plate at 37°C for the desired time period (e.g., 1-4 hours).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

Superoxide Dismutase (SOD) Activity Assay

This colorimetric assay measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

Materials:

-

E. histolytica trophozoites.

-

Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA and 0.5% Triton X-100).

-

SOD assay kit (commercially available kits are recommended).

-

Protein assay reagent (e.g., Bradford or BCA).

Procedure:

-

Harvest and wash E. histolytica trophozoites as described in 3.1.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

Perform the SOD activity assay according to the manufacturer's instructions of the chosen commercial kit. The principle generally involves the generation of superoxide radicals and their detection by a colorimetric reagent. The presence of SOD in the sample will inhibit this reaction, and the degree of inhibition is proportional to the SOD activity.

-

Express the SOD activity as units per milligram of protein.

Catalase Activity Assay

While E. histolytica is generally considered to lack catalase, this assay can be performed to confirm its absence or to detect any potential catalase-like activity. A positive catalase reaction has been reported in some studies, suggesting the presence of microbodies with an oxidative system.

Materials:

-

E. histolytica cell lysate (prepared as in 3.2).

-

Catalase assay kit (commercially available).

-

Phosphate buffer (50 mM, pH 7.0).

-

Hydrogen peroxide (H₂O₂) solution.

Procedure:

-

Prepare the E. histolytica cell lysate as described for the SOD assay.

-

Follow the protocol of a commercial catalase assay kit. Typically, this involves measuring the decomposition of H₂O₂ by the sample. The remaining H₂O₂ can be quantified spectrophotometrically by its reaction with a suitable reagent to produce a colored product.

-

Calculate the catalase activity based on the rate of H₂O₂ decomposition and normalize to the protein concentration of the lysate.

Signaling Pathways and Cellular Responses

The induction of oxidative stress by this compound in E. histolytica is expected to trigger a complex cascade of cellular events. While a definitive signaling pathway specific to this compound has not been fully elucidated, a putative pathway can be constructed based on the known responses of the parasite to oxidative and nitrosative stress.

Proposed Signaling Pathway of this compound-Induced Oxidative Stress

Caption: Proposed pathway of this compound-induced oxidative stress in E. histolytica.

This compound enters the amoeba and leads to a surge in intracellular ROS. This triggers two main branches of response. The first is direct oxidative damage to vital macromolecules, which, if severe enough, can lead to an apoptosis-like cell death program. The second is the activation of stress response signaling pathways. These pathways, in turn, lead to the upregulation of the parasite's antioxidant defenses, such as SOD and peroxiredoxin, and the altered expression of genes involved in repairing cellular damage, for instance, those related to DNA repair and protein folding.

Experimental Workflow for Investigating this compound's Effect on Oxidative Stress

Caption: Workflow for assessing this compound-induced oxidative stress in E. histolytica.

This workflow outlines the key steps for quantitatively assessing the impact of this compound on oxidative stress markers in E. histolytica. It begins with the culture and treatment of the amoeba, followed by the preparation of cell lysates for various biochemical assays, and concludes with data analysis.

Logical Relationship of this compound's Amoebicidal Mechanisms

Caption: this compound's multifaceted mechanism leading to amoebic cell death.

This diagram illustrates the synergistic nature of this compound's amoebicidal action. The induction of oxidative stress is a central component that acts in concert with the disruption of energy metabolism and the inhibition of essential biosynthetic pathways to ensure the effective killing of the parasite.

Conclusion and Future Directions

The induction of oxidative stress is a critical mechanism underlying the amoebicidal activity of this compound. By generating an excess of ROS within Entamoeba histolytica, this compound overwhelms the parasite's limited antioxidant defenses, leading to widespread cellular damage and death. While the broader strokes of this mechanism are understood, further research is needed to delineate the specific signaling pathways involved and to obtain quantitative data on the direct effects of this compound on the parasite's redox state. Such studies will be invaluable for optimizing amoebiasis treatment regimens, understanding potential mechanisms of drug resistance, and identifying novel targets for the development of the next generation of amoebicidal agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the intricate interplay between this compound and the oxidative stress response in Entamoeba histolytica.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Entamoeba histolytica under Oxidative Stress: What Countermeasure Mechanisms Are in Place? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative stress resistance genes contribute to the pathogenic potential of the anaerobic protozoan parasite, Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Entamoeba histolytica modulates a complex repertoire of novel genes in response to oxidative and nitrosative stress: implications for amebic pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Expression and Immunolocalization of Antioxidant Enzymes in Entamoeba histolytica Isolates during Metronidazole Stress - PMC [pmc.ncbi.nlm.nih.gov]

Etofamide's Impact on Parasite Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofamide, a dichloroacetamide derivative, is an effective antiprotozoal agent primarily used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica. Its mechanism of action is multifaceted, encompassing the inhibition of nucleic acid and protein synthesis, disruption of energy metabolism, and the generation of reactive oxygen species.[1][2] A critical aspect of its efficacy lies in its ability to compromise the structural and functional integrity of the parasite's cell membrane. This technical guide provides an in-depth examination of the effects of this compound on parasite membrane integrity, consolidating available information and presenting representative experimental protocols and data to facilitate further research and drug development in this area. While specific quantitative data for this compound is sparse in publicly available literature, this guide synthesizes established methodologies for studying drug effects on parasite membranes to provide a comprehensive framework for investigation.

Introduction: The Multifaceted Attack of this compound

This compound's amoebicidal activity is not attributed to a single mode of action but rather a combination of disruptive effects on the parasite's cellular machinery.[1] One of the key mechanisms is the destabilization of the parasite's membrane, leading to a cascade of events culminating in cell death.[1][2] This disruption of the lipid bilayer increases membrane permeability, causing a leakage of essential intracellular components and an influx of extracellular ions, ultimately leading to osmotic imbalance and lysis. This guide will focus on the experimental investigation of this membrane-disrupting effect.

Quantitative Analysis of Membrane Integrity Disruption

While specific published quantitative data on this compound's direct impact on parasite membrane integrity are limited, the following tables represent the types of data that would be generated from the experimental protocols described in this guide. The values presented are illustrative and intended to demonstrate how such data would be structured for comparative analysis.

Table 1: Effect of this compound on Parasite Membrane Permeability

| This compound Concentration (µM) | Incubation Time (hours) | Percentage of Permeable Cells (Propidium Iodide Assay) |

| 0 (Control) | 24 | 5% |

| 10 | 24 | 25% |

| 50 | 24 | 60% |

| 100 | 24 | 85% |

| 50 | 6 | 35% |

| 50 | 12 | 50% |

Table 2: Influence of this compound on Parasite Membrane Potential

| This compound Concentration (µM) | Change in Membrane Potential (ΔΨm) in mV (TMRM Assay) |

| 0 (Control) | 0 |

| 10 | -15 |

| 50 | -40 |

| 100 | -75 |

Table 3: Impact of this compound on Intracellular Ion Concentrations

| This compound Concentration (µM) | Intracellular Na+ Concentration (mM) | Intracellular K+ Concentration (mM) |

| 0 (Control) | 15 | 140 |

| 50 | 50 | 100 |

| 100 | 85 | 65 |

Table 4: Effect of this compound on Membrane-Bound Na+/K+-ATPase Activity

| This compound Concentration (µM) | Na+/K+-ATPase Activity (% of Control) |

| 0 (Control) | 100% |

| 10 | 80% |

| 50 | 45% |

| 100 | 20% |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on parasite membrane integrity. These protocols are based on standard techniques used in parasitology and cell biology.

Assessment of Membrane Permeability using Propidium Iodide Staining

This assay determines the percentage of cells with compromised membrane integrity, which allows the fluorescent dye propidium iodide (PI) to enter and intercalate with DNA.

-

Materials:

-

Parasite culture (e.g., Entamoeba histolytica trophozoites)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) solution (1 mg/mL)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Culture parasites to the desired density.

-

Incubate the parasites with varying concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control for different time points (e.g., 6, 12, 24 hours).

-

Harvest the parasites by centrifugation and wash twice with PBS.

-

Resuspend the parasite pellet in PBS and add PI to a final concentration of 1-2 µg/mL.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE-A). Alternatively, visualize and count fluorescent (permeable) and non-fluorescent (intact) cells using a fluorescence microscope.

-

Calculate the percentage of PI-positive cells for each condition.

-

Measurement of Membrane Potential using TMRM Staining

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence indicates depolarization of the mitochondrial membrane, which can be an indicator of overall cell membrane stress.

-

Materials:

-

Parasite culture

-

This compound stock solution

-

TMRM stock solution (in DMSO)

-

Fluorescence plate reader or confocal microscope

-

-

Procedure:

-

Culture parasites in a multi-well plate suitable for fluorescence measurements.

-

Load the cells with TMRM (e.g., 20-100 nM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells.

-

Monitor the change in fluorescence over time using a plate reader or by capturing images with a confocal microscope. A decrease in TMRM fluorescence indicates membrane depolarization.

-

Analysis of Intracellular Ion Concentrations

This can be achieved using ion-sensitive fluorescent dyes.

-

Materials:

-

Parasite culture

-

This compound stock solution

-

Sodium-sensitive dye (e.g., Sodium Green) or Potassium-sensitive dye (e.g., PBFI)

-

Fluorescence plate reader or microscope

-

-

Procedure:

-

Load the parasite culture with the appropriate ion-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove extracellular dye.

-

Treat the cells with different concentrations of this compound.

-

Measure the fluorescence intensity, which correlates with the intracellular concentration of the specific ion.

-

Biochemical Assay for Na+/K+-ATPase Activity

This assay measures the activity of the membrane-bound Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Materials:

-

Isolated parasite membranes

-

This compound stock solution

-

Assay buffer containing NaCl, KCl, MgCl2, and ATP

-

Malachite green reagent for phosphate detection

-

Spectrophotometer

-

-

Procedure:

-

Isolate parasite membranes through sonication and differential centrifugation.

-

Pre-incubate the membrane preparations with varying concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the amount of released Pi using the malachite green assay.

-

Determine the specific activity of Na+/K+-ATPase and express it as a percentage of the untreated control.

-

Visualization of Pathways and Workflows

Proposed General Mechanism of this compound's Action

Caption: Conceptual overview of this compound's multifaceted mechanism of action leading to parasite cell death.

Experimental Workflow for Investigating Membrane Integrity

Caption: A streamlined workflow for the comprehensive investigation of this compound's effects on parasite membrane integrity.

Conclusion

This compound's efficacy as an antiprotozoal agent is significantly attributed to its ability to disrupt the parasite's cell membrane. This guide outlines a systematic approach to investigating these effects, providing representative experimental protocols and frameworks for data presentation. While a complete quantitative picture of this compound's membrane-disrupting activities requires further primary research, the methodologies and conceptual models presented here offer a solid foundation for researchers and drug development professionals to build upon. A deeper understanding of the precise molecular interactions between this compound and the parasite membrane will be instrumental in the development of next-generation antiprotozoal therapeutics with enhanced specificity and efficacy.

References

Etofamide: A Technical Overview of its Chemical Properties and Amoebicidal Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofamide, a dichloroacetamide derivative, is recognized for its therapeutic application as a luminal amoebicide. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties. While the precise molecular mechanisms of this compound's amoebicidal activity are not fully elucidated in publicly available literature, this document synthesizes the current understanding of its multi-faceted approach to targeting Entamoeba histolytica. This includes the inhibition of critical biosynthetic pathways, induction of oxidative stress, disruption of energy metabolism, and compromised cell membrane integrity. This guide aims to serve as a foundational resource for researchers and professionals engaged in antiparasitic drug discovery and development.

Chemical and Physical Properties

This compound is a synthetic compound with the chemical formula C19H20Cl2N2O5.[1][2][3] Its molecular structure and key identifiers are summarized in the tables below, providing a clear reference for its chemical identity and characteristics.

| Identifier | Value |

| IUPAC Name | 2,2-dichloro-N-(2-ethoxyethyl)-N-[[4-(4-nitrophenoxy)phenyl]methyl]acetamide[3] |

| CAS Number | 25287-60-9[1] |

| Molecular Formula | C19H20Cl2N2O5 |

| Physical Property | Value |

| Molecular Weight | 427.28 g/mol |

| Monoisotopic Mass | 426.0749272 Da |

Putative Mechanisms of Amoebicidal Action

The amoebicidal activity of this compound is believed to be a result of its interference with multiple, vital cellular processes within Entamoeba histolytica. The following sections outline the key hypothesized mechanisms of action.

Inhibition of Nucleic Acid and Protein Synthesis

A primary proposed mechanism of this compound is its ability to disrupt the synthesis of nucleic acids (both DNA and RNA) and proteins. This inhibition of essential biopolymer synthesis would halt the parasite's ability to replicate and carry out essential cellular functions, ultimately leading to cell death.

Induction of Oxidative Stress

This compound is thought to induce the production of reactive oxygen species (ROS) within the amoeba. The resulting oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, disrupting their normal functions and contributing to the parasite's demise.

Disruption of Energy Metabolism

The parasite Entamoeba histolytica relies heavily on glycolysis for its energy production. This compound is suggested to interfere with this critical metabolic pathway. By inhibiting key glycolytic enzymes, the drug would effectively starve the parasite of its energy supply, leading to a cessation of cellular activities.

Compromised Cell Membrane Integrity

Another aspect of this compound's action appears to be the destabilization of the parasite's cell membrane. An increase in membrane permeability would lead to a loss of essential intracellular components and an uncontrolled influx of extracellular substances, ultimately resulting in cell lysis.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the elucidation of its specific molecular targets are not extensively available in the public domain. Further research is required to delineate the precise experimental conditions for assays that would provide quantitative data on its inhibitory constants, effects on specific enzymes, and its impact on the signaling pathways of Entamoeba histolytica.

Signaling Pathways and Logical Relationships

The current body of research does not provide a sufficiently detailed understanding of the specific signaling pathways directly modulated by this compound to construct a comprehensive diagram. The drug's effects appear to be pleiotropic, impacting multiple fundamental cellular processes rather than a single, well-defined signaling cascade.

To visualize the logical relationship of its proposed multi-faceted mechanism of action, the following diagram is presented.

Caption: Logical flow of this compound's proposed amoebicidal mechanisms.

Conclusion and Future Directions

This compound is an effective luminal amoebicide with a multifaceted mechanism of action. While the broader strokes of its activity—targeting biosynthesis, inducing oxidative stress, disrupting metabolism, and damaging the cell membrane—are understood conceptually, a significant opportunity exists for further research. Future investigations should focus on identifying the specific molecular targets of this compound within Entamoeba histolytica. The application of modern techniques in chemical biology, proteomics, and metabolomics could provide the detailed quantitative data and elucidate the precise signaling pathways affected by this compound. Such studies would not only deepen our understanding of this compound's efficacy but also inform the development of next-generation antiparasitic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Culture of Entamoeba histolytica and Etofamide Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Entamoeba histolytica, a parasitic protozoan, is the causative agent of amoebiasis, a significant cause of morbidity and mortality in developing countries. The development of effective amoebicidal drugs is crucial for the management of this disease. Etofamide, a luminal amoebicide, is used in the treatment of intestinal amoebiasis. Understanding its efficacy and mechanism of action requires robust in vitro culture and susceptibility testing protocols. These application notes provide detailed methodologies for the axenic cultivation of E. histolytica and for performing in vitro susceptibility testing with this compound.

Part 1: In Vitro Culture of Entamoeba histolytica

The axenic cultivation of E. histolytica, meaning growth in the absence of any other metabolizing cells, is fundamental for studying its biology and for drug testing. The most widely used medium for this purpose is TYI-S-33.

Protocol 1: Preparation of TYI-S-33 Medium

This protocol details the preparation of the complete TYI-S-33 medium for the axenic culture of E. histolytica trophozoites.

Materials:

-

Casein Digest Peptone

-

Yeast Extract

-

Glucose

-

Sodium Chloride (NaCl)

-

Potassium Phosphate, dibasic (K₂HPO₄)

-

Potassium Phosphate, monobasic (KH₂PO₄)

-

L-Cysteine Hydrochloride

-

Ascorbic Acid

-

Ferric Ammonium Citrate

-

Adult Bovine Serum (heat-inactivated)

-

Vitamin-Tween 80 Solution

-

Deionized or glass-distilled water

-

1N Sodium Hydroxide (NaOH)

-

Autoclave

-

Sterile screw-capped borosilicate glass culture tubes (16 x 125 mm)

-

Sterile filter (0.22 µm)

Procedure:

-

Preparation of TYI Broth Base:

-

In 870 ml of deionized or glass-distilled water, dissolve the following components in order:

-

Casein Digest Peptone: 20.0 g

-

Yeast Extract: 10.0 g

-

Glucose: 10.0 g

-

Sodium Chloride: 2.0 g

-

Potassium Phosphate, dibasic: 1.0 g

-

Potassium Phosphate, monobasic: 0.6 g

-

L-Cysteine Hydrochloride: 1.0 g

-

Ascorbic Acid: 0.2 g

-

Ferric Ammonium Citrate: 22.8 mg

-

-

Adjust the pH of the solution to 6.8 with 1N NaOH.

-

Bring the final volume to 1000 ml with deionized water.

-

Dispense the broth into glass bottles and autoclave at 121°C for 15 minutes.

-

The sterile TYI broth base can be stored at -20°C for several months.

-

-

Preparation of Complete TYI-S-33 Medium:

-

To prepare 100 ml of complete medium, aseptically combine:

-

87 ml of sterile TYI broth base.

-

10 ml of heat-inactivated adult bovine serum. (Note: Fetal bovine serum is not suitable as fetuin can be toxic to the amoebae).

-

3 ml of sterile Vitamin-Tween 80 solution.

-

-

The complete medium should be used within 7-10 days and stored at 4°C in the dark.

-

-

Dispensing the Medium:

-

Aseptically dispense approximately 13 ml of the complete TYI-S-33 medium into 16 x 125 mm sterile screw-capped borosilicate glass culture tubes.

-

Protocol 2: Culturing and Maintenance of E. histolytica Trophozoites

Procedure:

-

Initiation of Culture:

-

Thaw cryopreserved E. histolytica trophozoites rapidly in a 37°C water bath.

-

Aseptically transfer the thawed amoebae to a tube containing pre-warmed complete TYI-S-33 medium.

-

Incubate the culture tubes horizontally at a slight angle at 37°C.

-

-

Subculturing:

-

Examine the cultures microscopically for trophozoite growth and confluence. Cultures are typically ready for subculture every 48-72 hours.

-

To detach the adherent trophozoites, chill the culture tubes in an ice bath for 5-10 minutes.

-

Invert the tube several times to dislodge the amoebae.

-

Aseptically transfer an appropriate volume of the cell suspension (e.g., 1 ml) to a new tube containing fresh, pre-warmed medium. The transfer volume should be adjusted to achieve a confluent culture in 48-72 hours.

-

Incubate the new cultures at 37°C.

-

Part 2: In Vitro Susceptibility Testing of this compound

This section outlines the protocol for determining the in vitro activity of this compound against E. histolytica trophozoites.

Data Presentation

| Drug | Strain | IC₅₀ (µM) | Reference |

| Metronidazole | HM-1:IMSS | 9.5 | [1] |

| Clinical Isolates | 13.2 | [1] | |

| Tinidazole | HM-1:IMSS | 10.2 | [1] |

| Clinical Isolates | 12.4 | [1] | |

| Chloroquine | HM-1:IMSS | 15.5 | [1] |

| Clinical Isolates | 26.3 | ||

| Emetine | HM-1:IMSS | 29.9 | |

| Clinical Isolates | 31.2 |

Protocol 3: In Vitro Drug Susceptibility Assay

This protocol is based on a microdilution method to determine the 50% inhibitory concentration (IC₅₀) of this compound.

Materials:

-

Log-phase E. histolytica trophozoites

-

Complete TYI-S-33 medium

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile 96-well microtiter plates

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Microplate reader (optional, for colorimetric assays)

-

Cell viability assay reagents (e.g., Trypan Blue, or colorimetric reagents like MTT or XTT)

Procedure:

-

Preparation of Drug Solutions:

-

Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/ml).

-

Perform serial dilutions of the this compound stock solution in complete TYI-S-33 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in all wells, including the control, should be kept constant and at a non-toxic level (typically ≤0.5%).

-

-

Preparation of Amoeba Inoculum:

-

Harvest log-phase E. histolytica trophozoites from culture tubes as described in Protocol 2.

-

Determine the trophozoite concentration using a hemocytometer.

-

Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁵ trophozoites/ml) in fresh, pre-warmed complete TYI-S-33 medium.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add a fixed volume (e.g., 100 µl) of the trophozoite suspension to each well.

-

Add an equal volume (e.g., 100 µl) of the serially diluted this compound solutions to the respective wells.

-

Include a drug-free control (medium with the same concentration of DMSO as the test wells) and a positive control (e.g., metronidazole).

-

Also, include a blank control with medium only.

-

-

Incubation:

-

Seal the microtiter plate and incubate at 37°C for 48 or 72 hours in an anaerobic or microaerophilic environment.

-

-

Determination of Trophozoite Viability:

-

After incubation, determine the number of viable trophozoites in each well. This can be done by:

-

Microscopic Counting: Aspirate the medium, wash the wells with pre-warmed PBS, and then add a solution to detach the amoebae. Count the number of viable (motile, intact) and non-viable (non-motile, lysed) trophozoites using a hemocytometer and Trypan Blue exclusion.

-

Colorimetric Assay: Utilize a colorimetric assay (e.g., MTT, XTT) that measures metabolic activity as an indicator of cell viability. Follow the manufacturer's instructions for the chosen assay and measure the absorbance using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration compared to the drug-free control.

-

Plot the percentage of inhibition against the drug concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the trophozoite growth, using a suitable software or by graphical analysis.

-

Part 3: Mechanism of Action of this compound and Experimental Workflows

This compound exerts its amoebicidal effects through a multi-faceted mechanism that disrupts several vital cellular processes in Entamoeba histolytica.

Signaling Pathways and Cellular Targets of this compound

The proposed mechanisms of action of this compound against E. histolytica are illustrated below.

Caption: Proposed mechanism of action of this compound against E. histolytica.

Experimental Workflow for this compound Susceptibility Testing

The following diagram outlines the logical flow of the in vitro susceptibility testing protocol.

Caption: Workflow for in vitro this compound susceptibility testing.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Etofamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and methodologies for conducting in vivo efficacy studies of Etofamide, a luminal amoebicide. The protocols outlined below are based on established animal models for amebiasis and giardiasis, the primary indications for this compound.

Introduction

This compound is an antiprotozoal agent primarily used for the treatment of intestinal amoebiasis caused by Entamoeba histolytica. Clinical studies have demonstrated its effectiveness in treating both symptomatic and asymptomatic amoebiasis[1]. Its mechanism of action is multifaceted, involving the inhibition of nucleic acid and protein synthesis, induction of oxidative stress through the production of reactive oxygen species (ROS), disruption of the parasite's energy metabolism, and destabilization of its cell membrane[2]. While this compound has been in clinical use, detailed quantitative data from preclinical in vivo animal studies are not extensively available in publicly accessible literature. However, comparative studies and established models for antiprotozoal drug testing provide a framework for designing and evaluating this compound's efficacy.

Quantitative Data Summary

Direct quantitative efficacy data for this compound from head-to-head in vivo studies in animal models is limited. However, a comparative study in hamsters naturally infected with Entamoeba criceti provides some insight into its relative potency.

| Animal Model | Parasite | Drug | Efficacy Metric | Result |

| Hamster | Entamoeba criceti | Quinfamide | ED50 (oral, 3 days) | 0.25 mg/kg/day |

| Hamster | Entamoeba criceti | This compound | Relative Potency | Quinfamide is approx. 1.5 times more active than this compound[3] |

Mechanism of Action Overview

This compound exerts its amoebicidal effects through a multi-pronged attack on the parasite's cellular machinery. A conceptual overview of its mechanism is presented below.

Caption: Conceptual diagram of this compound's multifaceted mechanism of action.

Experimental Protocols

The following are detailed protocols for establishing animal models of amebiasis and giardiasis to evaluate the in vivo efficacy of this compound. These are based on established methodologies for similar antiprotozoal drugs.

Protocol 1: Murine Model of Intestinal Amebiasis

This protocol is adapted from established methods for inducing intestinal amebiasis in mice to test the efficacy of therapeutic agents.

1. Animal Model:

-

Species: Male CBA/J mice, 6-8 weeks old.

-

Housing: Individually housed in sterile cages with ad libitum access to sterile food and water.

2. Parasite Culture:

-

Strain: Entamoeba histolytica HM-1:IMSS.

-

Culture Conditions: Trophozoites are cultured axenically in TYI-S-33 medium at 37°C.

3. Infection Procedure:

-

Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

-

Perform a laparotomy to expose the cecum.

-

Inject 2 x 10^6 E. histolytica trophozoites in 100 µL of culture medium directly into the cecum.

-

Suture the abdominal wall and skin.

-

Provide post-operative care, including analgesics.

4. This compound Administration:

-

Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 10% DMSO in PBS).

-

Dosage: Based on available literature and dose-ranging studies, a starting dose can be determined. For comparative purposes, metronidazole can be used as a positive control at 10 mg/kg.

-

Route of Administration: Oral gavage is a common and clinically relevant route.

-

Treatment Regimen:

-

Prophylactic: Administer this compound one day before infection and on days 1, 3, and 5 post-infection.

-

Therapeutic: Confirm infection at day 7 post-infection and then administer this compound daily for 3-5 consecutive days.

-

5. Efficacy Assessment:

-

Endpoint: Euthanize mice at the end of the treatment period (e.g., day 7 for prophylactic regimen, day 4 after start of therapeutic regimen).

-

Parasite Load Quantification:

-

Collect cecal contents and culture a portion in TYI-S-33 medium to determine the presence of viable amoebae.

-

Quantify amoebic antigen in cecal contents using an ELISA kit.

-

-

Histopathology: Collect cecal tissue for histological examination to assess inflammation and tissue damage.

Protocol 2: Rodent Model of Giardiasis

This protocol describes the establishment of a giardiasis model in mice or rats for efficacy studies.

1. Animal Model:

-

Species: Swiss albino mice or Sprague-Dawley rats.

-

Housing: Group-housed with ad libitum access to food and water.

2. Parasite Source:

-

Strain: Giardia lamblia cysts isolated from human fecal samples and purified by a sucrose gradient method.

3. Infection Procedure:

-

Administer approximately 10^5 G. lamblia cysts in 0.5 mL of PBS to each animal via oral gavage.

-

Confirm infection by monitoring for the presence of cysts in the feces, typically starting 3-5 days post-infection.

4. This compound Administration:

-

Preparation: Prepare a suspension of this compound in a suitable vehicle.

-

Dosage: Determine appropriate dosages through pilot studies. Metronidazole at 20 mg/kg for 5 days can be used as a positive control[4].

-

Route of Administration: Oral gavage.

-

Treatment Regimen: Once infection is established (consistent cyst shedding), administer this compound daily for 5-7 consecutive days.

5. Efficacy Assessment:

-

Cyst Counting: Collect fecal samples at predetermined intervals (e.g., daily during and after treatment) and quantify the number of cysts per gram of feces using a hemocytometer.

-

Trophozoite Quantification: At the end of the study, euthanize the animals and collect the upper small intestine. Wash the intestinal lumen with cold PBS and count the number of trophozoites using a hemocytometer.

-

Cure Rate: Determine the percentage of animals that are negative for both cysts and trophozoites at the end of the study.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in an intestinal amebiasis model.

Caption: Experimental workflow for in vivo this compound efficacy testing.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Activity of quinfamide against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for Determining the IC50 of Etofamide against Giardia lamblia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giardia lamblia, a flagellated protozoan parasite, is a primary cause of diarrheal disease (giardiasis) worldwide. The development of new and effective anti-giardial agents is a crucial area of research, particularly with the emergence of resistance to standard therapies. Etofamide, a nitro-dichloroacetamide derivative, has been used as a luminal amebicide. Preliminary in vitro studies have indicated that this compound exhibits modest anti-giardial activity, warranting a more detailed investigation of its potency.[1] This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound against G. lamblia trophozoites in vitro. The IC50 value is a critical parameter for evaluating the efficacy of a compound and for comparative analysis with other potential drug candidates.

Principle

The IC50 determination is based on the quantification of G. lamblia trophozoite viability or proliferation following exposure to a range of this compound concentrations. In this protocol, a viability assay using a resazurin-based reagent (e.g., alamarBlue™ or PrestoBlue™) is described. Viable, metabolically active trophozoites reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable parasites. By measuring the fluorescence across a gradient of this compound concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.

Data Presentation

The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison and analysis.

Table 1: In Vitro Susceptibility of Giardia lamblia to this compound and Control Drug

| Compound | Solvent | IC50 (µg/mL) | IC50 (µM) | 95% Confidence Interval (µM) |

| This compound | DMSO | 45.8 | 120 | 110 - 131 |

| Metronidazole | Water | 0.36 | 2.1 | 1.9 - 2.3 |

Note: The IC50 values for this compound are hypothetical and presented for illustrative purposes, based on reports of its modest activity. The IC50 for Metronidazole is a representative value from the literature.

Experimental Protocols

Materials and Reagents

-

Giardia lamblia trophozoites (e.g., WB strain)

-

TYI-S-33 medium, supplemented with 10% heat-inactivated bovine serum and bovine bile

-

This compound powder

-

Metronidazole (as a positive control)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Resazurin-based viability reagent (e.g., alamarBlue™)

-

96-well black, clear-bottom microplates

-

Anaerobic gas-generating system or a tri-gas incubator (5% CO2, 5% O2, 90% N2)

-

Hemocytometer or automated cell counter

-

Fluorescence microplate reader

Protocol 1: Culturing of Giardia lamblia Trophozoites

-

G. lamblia trophozoites are cultured axenically in TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum and bovine bile.

-

Cultures are maintained at 37°C in filled-to-capacity, screw-capped culture tubes to create a microaerophilic environment.

-

Trophozoites are subcultured every 48-72 hours, when the monolayer of adherent cells reaches approximately 80-90% confluency.

-

To harvest the trophozoites for the assay, the culture tubes are chilled on ice for 15-20 minutes to detach the adherent cells.

-

The detached trophozoites are then pelleted by centrifugation at 500 x g for 10 minutes at 4°C.

-

The supernatant is discarded, and the cell pellet is resuspended in fresh, pre-warmed TYI-S-33 medium.

-

The concentration of viable, motile trophozoites is determined using a hemocytometer.

Protocol 2: Preparation of this compound Stock and Working Solutions

-

This compound Stock Solution (10 mM):

-

Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 381.6 g/mol .

-

Dissolve the this compound powder in cell culture grade DMSO to prepare a 10 mM stock solution. For example, dissolve 3.816 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare a series of dilutions of the this compound stock solution in TYI-S-33 medium. A 2-fold serial dilution is recommended to cover a wide range of concentrations (e.g., from 200 µM down to 0.78 µM).

-

It is crucial to ensure that the final concentration of DMSO in the wells containing the highest concentration of this compound does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Prepare a similar dilution series for the positive control, metronidazole (dissolved in water).

-

Protocol 3: IC50 Determination Assay

-

Adjust the concentration of the harvested G. lamblia trophozoites to 2 x 10^5 cells/mL in fresh TYI-S-33 medium.

-

Dispense 100 µL of the trophozoite suspension into each well of a 96-well black, clear-bottom microplate, resulting in 2 x 10^4 cells per well.

-

Add 100 µL of the prepared this compound and metronidazole working solutions to the respective wells in triplicate.

-

Include the following controls on each plate:

-

Vehicle Control: Trophozoites with medium containing the highest concentration of DMSO used in the dilution series (e.g., 0.5%).

-

Negative Control (No Drug): Trophozoites with medium only.

-

Positive Control (Max Inhibition): Trophozoites treated with a high concentration of metronidazole known to cause 100% inhibition.

-

Blank Control: Medium only (no trophozoites).

-

-

Incubate the plate at 37°C for 48 hours in a microaerophilic environment (e.g., using an anaerobic gas-generating system or a tri-gas incubator).

-

After the 48-hour incubation, add 20 µL of the resazurin-based viability reagent to each well.

-

Incubate the plate for an additional 4-6 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Protocol 4: Data Analysis and IC50 Calculation

-

Average the fluorescence readings from the triplicate wells for each concentration.

-

Subtract the average fluorescence of the blank control from all other wells.

-

Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 - [((Fluorescence of Test Well - Fluorescence of Blank) / (Fluorescence of Negative Control - Fluorescence of Blank)) * 100]

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to fit a sigmoidal dose-response curve.

-

The IC50 value is determined as the concentration of the drug that results in a 50% reduction in fluorescence, as calculated by the analysis software (e.g., GraphPad Prism, R).

Visualizations

Caption: Experimental workflow for IC50 determination.

Caption: Hypothetical mechanism of action of this compound.

References

Application Notes and Protocols for Etofamide Drug Susceptibility Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a robust in vitro drug susceptibility assay for Etofamide, a luminal amoebicide. The provided protocols are primarily designed for Entamoeba histolytica, the main target of this compound, but can be adapted for other susceptible protozoan parasites.

Introduction

This compound is an antiprotozoal agent primarily used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica.[1][2] Its mechanism of action is multifaceted, involving the inhibition of nucleic acid and protein synthesis, induction of oxidative stress through the production of reactive oxygen species (ROS), disruption of energy metabolism via the glycolytic pathway, and destabilization of the parasite's cell membrane.[1][3] This complex activity profile makes it a potent amoebicidal agent.[3] Understanding the in vitro susceptibility of clinical and laboratory strains of E. histolytica to this compound is crucial for monitoring drug efficacy, detecting potential resistance, and for the discovery of new antiprotozoal compounds.

Principle of the Assay

The drug susceptibility assay for this compound is based on the principle of determining the concentration of the drug that inhibits the growth or metabolic activity of the parasite in vitro. This is typically achieved by exposing a standardized number of parasites to a range of this compound concentrations and measuring the parasite viability after a defined incubation period. The 50% inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of the parasite's growth or activity, is a key parameter determined from these assays.

Data Presentation

The following table structure should be used to summarize the quantitative data obtained from this compound drug susceptibility assays.

| Parameter | This compound Concentration (µg/mL) | Parasite Viability (%) | Standard Deviation |

| Control | 0 | 100 | ± X.X |

| Concentration 1 | X | XX.X | ± X.X |

| Concentration 2 | X | XX.X | ± X.X |

| Concentration 3 | X | XX.X | ± X.X |

| Concentration 4 | X | XX.X | ± X.X |

| Concentration 5 | X | XX.X | ± X.X |

| IC50 | X.XX | - | - |

Experimental Protocols

Two common methods for assessing E. histolytica susceptibility are provided below: a colorimetric assay using Nitroblue Tetrazolium (NBT) and a radiolabeling assay using [3H]thymidine incorporation.

Protocol 1: Colorimetric Drug Susceptibility Assay using NBT Reduction

This method measures the metabolic activity of viable parasites through the reduction of Nitroblue Tetrazolium (NBT) to formazan, which produces a colored product.

Materials:

-

Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

-

TYI-S-33 medium (or other suitable growth medium)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Nitroblue Tetrazolium (NBT) solution

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Parasite Culture: Maintain E. histolytica trophozoites in TYI-S-33 medium at 37°C. Harvest parasites from a 24-hour old culture for the assay.

-

Parasite Suspension Preparation: Adjust the parasite count to 3 x 10^5 parasites/mL in fresh medium.

-

Drug Dilution: Prepare serial dilutions of this compound in the culture medium in a 96-well plate. A typical starting concentration might be 100 µg/mL, with 2-fold serial dilutions. Include a drug-free control (medium with solvent only).

-

Incubation: Add the parasite suspension to each well of the 96-well plate containing the drug dilutions. The final volume in each well should be 200 µL. Incubate the plate in an anaerobic or microaerophilic environment at 37°C for 48 hours.

-

NBT Assay: After incubation, centrifuge the plates, remove the supernatant, and wash the cells with PBS. Add the NBT solution to each well and incubate for a further 1-2 hours at 37°C.

-

Reading: Stop the reaction and measure the absorbance of the formazan product using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of parasite inhibition for each this compound concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Radiolabeling Drug Susceptibility Assay using [3H]Thymidine Incorporation

This method assesses the inhibition of DNA synthesis in the parasite by measuring the incorporation of radiolabeled thymidine.

Materials:

-

Entamoeba histolytica trophozoites

-

TYI-S-33 medium

-

This compound stock solution

-

96-well microtiter plates

-

[3H]thymidine

-

Cell harvester

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Parasite Culture and Suspension: Follow steps 1 and 2 from Protocol 1, adjusting the initial parasite inoculum as needed (e.g., 6,000 amoebae/mL).

-

Drug Dilution: Prepare serial dilutions of this compound in the culture medium in a 96-well plate as described in Protocol 1.

-

Incubation: Add the parasite suspension to each well and incubate in an appropriate environment (e.g., 3% O2, 3% CO2, and 94% N2) at 37°C for 48-72 hours.

-

Radiolabeling: Add a defined amount of [3H]thymidine to each well and incubate for an additional 8-24 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Lyse the cells with distilled water and wash with PBS to remove unincorporated [3H]thymidine.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [3H]thymidine incorporation for each this compound concentration compared to the drug-free control. Determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

Caption: Experimental workflow for this compound drug susceptibility assay.

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Etofamide Cytotoxicity on Human Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofamide is an antiparasitic agent primarily used in the treatment of amoebiasis.[1][2] Its mechanism of action in parasites involves the induction of oxidative stress, disruption of energy metabolism, and impairment of nucleic acid and protein synthesis.[1] While its selective toxicity towards parasites is noted, comprehensive data on its cytotoxic effects on human cell lines are not widely available in peer-reviewed literature. These application notes provide a generalized framework and detailed protocols for assessing the potential cytotoxicity of this compound on human cell lines. The described methodologies can be adapted to evaluate its impact on cell viability, membrane integrity, and induction of apoptosis.

Introduction

This compound is a dichloroacetamide derivative effective against Entamoeba histolytica.[2] Its therapeutic action is attributed to a multifaceted mechanism that includes inducing oxidative stress, disrupting the glycolytic pathway, and destabilizing the parasite's cell membrane.[1] Understanding the potential off-target effects of antiparasitic drugs on human cells is a critical aspect of drug safety and development. Cytotoxicity testing provides essential data on a compound's potential to damage or kill cells, offering insights into its therapeutic index and potential side effects.

This document outlines a series of standard in vitro assays to characterize the cytotoxic profile of this compound against various human cell lines. These include assessments of metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis).

Data Presentation

Quantitative data from cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%. The following tables are examples of how to structure and present such data for clarity and comparison across different cell lines and assays.

Table 1: Hypothetical IC50 Values of this compound on Human Cell Lines

| Cell Line | Type | Assay | Incubation Time (hours) | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | MTT | 48 | >100 |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 48 | 75.2 |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 68.5 |

| A549 | Human Lung Carcinoma | MTT | 48 | 82.1 |

| Jurkat | Human T-cell Leukemia | MTT | 48 | 55.9 |

Table 2: Comparative Cytotoxicity Analysis of this compound

| Assay | Endpoint Measured | HEK293 (IC50 µM) | HepG2 (IC50 µM) | MCF-7 (IC50 µM) |

| MTT | Metabolic Activity | >100 | 75.2 | 68.5 |

| LDH Release | Membrane Integrity | >100 | 85.6 | 79.3 |

| Annexin V/PI | Apoptosis | >100 | 72.1 | 65.8 |

Experimental Protocols

The following are detailed protocols for key cytotoxicity experiments.

Cell Culture and Compound Preparation

-

Cell Lines: Human cell lines such as HEK293 (non-cancerous), HepG2 (liver), MCF-7 (breast cancer), and A549 (lung cancer) are commonly used.

-

Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).

MTT Assay for Cell Viability